molecular formula C19H17N3O2 B11138231 N-(3-acetamidophenyl)-2-methylquinoline-4-carboxamide

N-(3-acetamidophenyl)-2-methylquinoline-4-carboxamide

Cat. No.: B11138231
M. Wt: 319.4 g/mol
InChI Key: NXKOJBVMMYVPIJ-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-methylquinoline-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity, and an acetamidophenyl group, which can influence its chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methylquinoline and 3-acetamidophenylamine.

    Step 1 Formation of Intermediate: The first step involves the acylation of 3-acetamidophenylamine with an appropriate acylating agent, such as acetic anhydride, to form N-(3-acetamidophenyl)acetamide.

    Step 2 Coupling Reaction: The intermediate is then coupled with 2-methylquinoline-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Step 3 Purification: The final product, N-(3-acetamidophenyl)-2-methylquinoline-4-carboxamide, is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: 2-methylquinoline-4-carboxylic acid derivatives.

    Reduction: N-(3-aminophenyl)-2-methylquinoline-4-carboxamide.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Chemistry

N-(3-acetamidophenyl)-2-methylquinoline-4-carboxamide is used as a building block in organic synthesis

Biology

In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action in various biological systems.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes. Its chemical properties make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism by which N-(3-acetamidophenyl)-2-methylquinoline-4-carboxamide exerts its effects depends on its interaction with molecular targets. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the acetamidophenyl group can enhance binding affinity to specific proteins, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetamidophenyl)-quinoline-4-carboxamide: Lacks the methyl group on the quinoline ring, which can affect its chemical reactivity and biological activity.

    N-(4-acetamidophenyl)-2-methylquinoline-4-carboxamide: The acetamidophenyl group is positioned differently, potentially altering its interaction with biological targets.

    2-methylquinoline-4-carboxamide: Lacks the acetamidophenyl group, which can significantly change its chemical properties and applications.

Uniqueness

N-(3-acetamidophenyl)-2-methylquinoline-4-carboxamide is unique due to the specific positioning of the acetamidophenyl group and the methyl group on the quinoline ring

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C19H17N3O2/c1-12-10-17(16-8-3-4-9-18(16)20-12)19(24)22-15-7-5-6-14(11-15)21-13(2)23/h3-11H,1-2H3,(H,21,23)(H,22,24)

InChI Key

NXKOJBVMMYVPIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

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